

# A Comparative Guide to Gemlapodect and Other PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Gemlapodect** (NOE-105) with other prominent phosphodiesterase 10A (PDE10A) inhibitors. The information presented is collated from preclinical and clinical research to support drug development and scientific inquiry in the field of central nervous system (CNS) disorders.

### Introduction to PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region for motor control and cognitive processes.[3][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, which in turn modulates the signaling of dopamine D1 and D2 receptors. This mechanism offers a novel therapeutic approach for various neurological and psychiatric disorders, including Tourette Syndrome, schizophrenia, and Huntington's disease, by fine-tuning neuronal activity in the striatum rather than broadly antagonizing dopamine receptors.[1][3][5][6]

# **Overview of Investigated PDE10A Inhibitors**

This guide focuses on **Gemlapodect** and a selection of other PDE10A inhibitors that have been subject to significant preclinical and clinical investigation.



- **Gemlapodect** (NOE-105): A first-in-class PDE10A inhibitor currently in mid-stage clinical development for Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering). [7][8][9] It is designed to modulate dopamine signaling in the striatum with the potential for an improved tolerability profile compared to traditional antipsychotics.[8][10]
- TAK-063 (Balipodect): A potent and selective PDE10A inhibitor that has been investigated for schizophrenia and Huntington's disease. It is noted for its unique pharmacological property of balanced activation of the direct and indirect striatal pathways, attributed to a faster offrate from the PDE10A enzyme.[11]
- MP-10 (Mardepodect, PF-02545920): A potent and selective PDE10A inhibitor that was clinically evaluated for schizophrenia.[10] Despite promising preclinical data, it failed to demonstrate efficacy in Phase 2 trials.[12]
- MK-8189 (Elpipodect): A highly potent and selective PDE10A inhibitor that has advanced to Phase 2 clinical trials for schizophrenia.[3][13]
- CPL'36: A second-generation PDE10A inhibitor with a "fast-off" profile, which may contribute to better tolerability.[14] It has shown positive results in Phase 2 trials for both schizophrenia and Levodopa-Induced Dyskinesia in Parkinson's disease.[4][5][15]
- TP-10: A selective PDE10A inhibitor that has shown promise in preclinical models of Huntington's disease.[12]

## **Data Presentation: Comparative Performance**

The following tables summarize key quantitative data for **Gemlapodect** and its comparators, focusing on in vitro potency and clinical trial outcomes.

# Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors



| Compound    | Alternative<br>Name         | Туре                | IC50 (nM)              | Ki (pM)                        | Selectivity                                |
|-------------|-----------------------------|---------------------|------------------------|--------------------------------|--------------------------------------------|
| Gemlapodect | NOE-105                     | PDE10A<br>Inhibitor | N/A                    | N/A                            | Potent, selective PDE10A inhibitor[7]      |
| TAK-063     | Balipodect                  | PDE10A<br>Inhibitor | 0.30[10][16]<br>[17]   | N/A                            | >15,000-fold<br>over other<br>PDEs[10][16] |
| MP-10       | Mardepodect,<br>PF-02545920 | PDE10A<br>Inhibitor | 0.37[10][18]           | N/A                            | >1,000-fold<br>over other<br>PDEs[10][18]  |
| MK-8189     | Elpipodect                  | PDE10A<br>Inhibitor | 1.6 (cellular)<br>[19] | 29[3][19]                      | >500,000-fold<br>over other<br>PDEs[19]    |
| CPL'36      | CPL500036                   | PDE10A<br>Inhibitor | 1.0[20]                | N/A                            | Selective over other PDE families[20]      |
| TP-10       | PDE10A<br>Inhibitor         | 0.8[10][12]         | N/A                    | Selective PDE10A Inhibitor[12] |                                            |

N/A: Data not publicly available in the reviewed sources.

# **Table 2: Summary of Clinical Trial Outcomes**



| Compound    | Indication(s)                       | Phase                  | Key Efficacy<br>Results                                                                                                                           | Safety &<br>Tolerability                                                                                            |
|-------------|-------------------------------------|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Gemlapodect | Tourette<br>Syndrome                | Phase 2b<br>ongoing[7] | Phase 2a: Statistically significant reduction in YGTSS Total Tic Score (-7.8 points vs baseline; -12.8 points in target dose group).[10] [21][22] | Well-tolerated. No serious adverse events, weight gain, or metabolic side effects reported in Phase 2a.[8] [10][22] |
| TAK-063     | Schizophrenia                       | Phase 2                | Did not meet primary endpoint (PANSS score change). Showed improvement in some secondary endpoints.[12]                                           | Generally safe<br>and well-<br>tolerated.[12]<br>Favorable safety<br>profile in Phase<br>1.[3]                      |
| MP-10       | Schizophrenia                       | Phase 2                | Failed to show statistical separation from placebo on PANSS score.                                                                                | Generally safe<br>and well-<br>tolerated.[12]                                                                       |
| MK-8189     | Schizophrenia                       | Phase 2[13]            | Efficacy in rodent<br>models of<br>psychosis and<br>cognition.[19]                                                                                | Promising in vitro safety and off-target profile.[19]                                                               |
| CPL'36      | Schizophrenia,<br>Parkinson's (LID) | Phase 3 planned[23]    | Phase 2<br>(Schizophrenia):<br>Significant<br>improvement in                                                                                      | Favorable safety profile with mild adverse events. No metabolic                                                     |



PANSS positive side effects
and total scores noted.[4][15][24]
vs placebo.[24]
Phase 2 (LID):
Significant
improvement in
Unified
Dyskinesia
Rating Scale.[15]

# Mandatory Visualizations Signaling Pathway of PDE10A Inhibition



Click to download full resolution via product page



Caption: PDE10A inhibition increases cAMP, modulating striatal direct and indirect pathways.

# Generalized Experimental Workflow for PDE10A Inhibitor Development





Click to download full resolution via product page

Caption: Generalized workflow for the development of novel PDE10A inhibitors.



## **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the development of PDE10A inhibitors.

## In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of a compound in inhibiting PDE10A enzyme activity.

Methodology (Fluorescence Polarization): A common method is the fluorescence polarization (FP) assay.[25][26]

- Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-cAMP) by the PDE10A enzyme. When the substrate is hydrolyzed, it is linearized and can be captured by a specific binding agent, which is part of a large complex. This change from a small, rapidly rotating molecule (low polarization) to a large, slowly rotating complex (high polarization) is measured. Inhibitors prevent this hydrolysis, thus keeping the fluorescence polarization low.[25][27]
- Reagents: Recombinant human PDE10A enzyme, fluorescently labeled substrate (FAMcAMP), PDE assay buffer, binding agent, and the test inhibitor at various concentrations.
- Procedure:
  - The test inhibitor is serially diluted and added to the wells of a microtiter plate.
  - Recombinant PDE10A enzyme and the FAM-cAMP substrate are added to initiate the reaction.
  - The plate is incubated at room temperature for a set period (e.g., 60 minutes).
  - A binding agent is added to stop the reaction and bind to any hydrolyzed substrate.
  - Fluorescence polarization is measured using a microplate reader.
- Data Analysis: The degree of inhibition is calculated relative to controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by



plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[28]

## **MK-801-Induced Hyperactivity Model**

Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to reverse hyperactivity induced by an NMDA receptor antagonist (MK-801).

#### Methodology:

- Principle: The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.[14]
   [29] Effective antipsychotic agents can attenuate this hyperactivity.
- Animals: Typically male rats or mice are used.[29][30]
- Procedure:
  - Animals are habituated to an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).[29]
  - The test inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the MK-801 challenge.
  - MK-801 (e.g., 0.15-0.3 mg/kg) or saline is injected intraperitoneally.[30][31]
  - Animals are immediately placed back into the open-field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).[30][31]
- Data Analysis: The total locomotor activity is compared between groups (Vehicle + Saline, Vehicle + MK-801, Inhibitor + MK-801). A statistically significant reduction in hyperactivity in the inhibitor-treated group compared to the vehicle-treated MK-801 group indicates antipsychotic-like efficacy.

## **Conditioned Avoidance Response (CAR) Test**



Objective: To evaluate a drug's potential antipsychotic activity. Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape are considered to have an antipsychotic-like profile.[11][32]

#### Methodology:

- Principle: The CAR test assesses an animal's ability to learn to avoid an aversive stimulus (e.g., a mild footshock, the unconditioned stimulus or US) by responding to a preceding neutral warning signal (e.g., a light or tone, the conditioned stimulus or CS).[11]
- Apparatus: A shuttle box divided into two compartments with a grid floor for delivering the footshock.

#### Procedure:

- Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the presentation of both the CS and the US. If the rat moves to the other compartment during the CS-only period, it is recorded as an "avoidance response," and the trial ends. If it moves after the US has started, it is an "escape response." Failure to move is an "escape failure." Animals are trained over multiple trials until they reach a stable level of avoidance responding.
- Testing: Once trained, animals are treated with the test inhibitor or vehicle. They are then re-tested in the shuttle box.
- Data Analysis: The number of avoidance responses, escape responses, and escape failures
  are recorded. A compound is considered to have antipsychotic-like activity if it significantly
  reduces the number of avoidance responses at doses that do not significantly increase the
  number of escape failures.[11][33] This distinguishes it from sedatives, which would impair
  both avoidance and escape.[11]

### Conclusion

The landscape of PDE10A inhibitors is evolving, with several candidates progressing through clinical trials. **Gemlapodect** (NOE-105) has demonstrated a promising efficacy and safety profile in early clinical studies for Tourette Syndrome, notably avoiding the metabolic side effects that can be associated with standard antipsychotic treatments.[10][22] In contrast,



earlier PDE10A inhibitors like MP-10 and TAK-063 faced challenges in demonstrating clinical efficacy for schizophrenia, despite strong preclinical data.[12] Newer, second-generation inhibitors such as CPL'36 are showing renewed promise in this indication, potentially due to refined pharmacodynamic profiles like a "fast-off" rate.[14] The comparative data suggest that while PDE10A remains a highly viable target for CNS disorders, the clinical success of an inhibitor may depend on the specific indication and subtle differences in its pharmacological properties. Continued research and head-to-head clinical trials will be crucial to fully elucidate the therapeutic potential of **Gemlapodect** relative to other agents in this class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Dyskinesias in Parkinson's Disease: New Treatment Approach Mabion [mabion.eu]
- 6. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noemapharma.com [noemapharma.com]
- 8. noemapharma.com [noemapharma.com]
- 9. Noema Pharma Begins Dosing Patients in Phase 2b Study of Gemlapodect for Tourette Syndrome [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Conditioned avoidance response test Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]

### Validation & Comparative





- 13. drughunter.com [drughunter.com]
- 14. Rodent model of Schizophrenia MK-801 induced hyperactivity and cognitive deficit -NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor MK-8189 reported | BioWorld [bioworld.com]
- 20. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 21. TP-10 Immunomart [immunomart.com]
- 22. m.youtube.com [m.youtube.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. medscape.com [medscape.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 29. MK801-induced hyperactivity: duration of effects in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 31. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems PMC [pmc.ncbi.nlm.nih.gov]
- 32. An investigation of the behavioral mechanisms of antipsychotic action using a drug-drug conditioning paradigm PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Gemlapodect and Other PDE10A Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-pde10a-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com